2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine is an organic compound with the molecular formula and a molecular weight of 237.66 g/mol. This compound is classified as a pyridine derivative, specifically featuring a chloro group and a fluorobenzyl ether moiety, which contributes to its potential utility in various chemical reactions and applications in scientific research.
The synthesis of 2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine can be approached through several methods, primarily involving palladium-catalyzed reactions. One notable method includes the use of palladium catalysts in Suzuki–Miyaura cross-coupling reactions, where the compound can serve as a reactant to form carbon-carbon bonds with other aryl halides or boronic acids .
The synthesis typically involves the following steps:
The molecular structure of 2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine can be represented using various chemical notation systems:
C1=CC=C(C(=C1)COC2=C(N=CC=C2)Cl)F
HHMPIMNGDYUZFW-UHFFFAOYSA-N
The compound's structural features include:
2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine participates in several types of chemical reactions:
The reaction conditions for these processes typically involve:
The mechanism of action for 2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine primarily involves its role in cross-coupling reactions. In the Suzuki–Miyaura reaction, it undergoes oxidative addition facilitated by a palladium catalyst, forming a palladium complex that subsequently reacts with an organoboron reagent to yield a new carbon-carbon bond.
This mechanism can be summarized as follows:
Relevant data include:
2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine finds applications in various fields of chemistry:
CAS No.: 107539-20-8
CAS No.: 1344-96-3
CAS No.: 207461-10-7
CAS No.:
CAS No.:
CAS No.: